3-bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H3BrClO3S. It is known for its applications in various fields such as chemistry, biology, and industry due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. The process begins with the bromination and chlorination of hydroxybenzene, followed by sulfonylation. The reaction conditions often require the presence of catalysts such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3) to facilitate the electrophilic substitution .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pressure, and reagent concentrations to optimize the reaction efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
3-bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Medicine: It serves as a precursor for the development of drugs targeting specific molecular pathways.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 3-bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride exerts its effects involves the formation of a reactive intermediate that can interact with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-bromo-4-hydroxybenzene-1-sulfonyl chloride
- 5-chloro-4-hydroxybenzene-1-sulfonyl chloride
- 3-bromo-5-chloro-2-hydroxybenzene-1-sulfonyl chloride
Uniqueness
3-bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride is unique due to the presence of both bromine and chlorine substituents, which enhance its reactivity and specificity in chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and in various research applications .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride involves the introduction of a sulfonyl chloride group onto a 4-hydroxybenzene ring that already contains a bromine and chlorine substituent. This can be achieved through a series of reactions that involve the protection of the hydroxyl group, the introduction of the sulfonyl chloride group, and the removal of the protecting group.", "Starting Materials": [ "4-hydroxy-3-bromo-5-chlorobenzene", "sulfonyl chloride", "base", "protecting group reagent", "solvent" ], "Reaction": [ "Step 1: Protect the hydroxyl group using a suitable protecting group reagent in the presence of a base and a solvent.", "Step 2: Introduce the sulfonyl chloride group onto the protected hydroxyl group using sulfonyl chloride and a base in a suitable solvent.", "Step 3: Remove the protecting group using a suitable reagent and a solvent to obtain the final product, 3-bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride." ] } | |
CAS-Nummer |
65411-32-7 |
Molekularformel |
C6H3BrCl2O3S |
Molekulargewicht |
305.96 g/mol |
IUPAC-Name |
3-bromo-5-chloro-4-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C6H3BrCl2O3S/c7-4-1-3(13(9,11)12)2-5(8)6(4)10/h1-2,10H |
InChI-Schlüssel |
LJYZXDHRIYPKKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)O)Br)S(=O)(=O)Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.